Ácido 2-hidroxi-5-(fenildiazenil)benzoico

Descripción general

Descripción

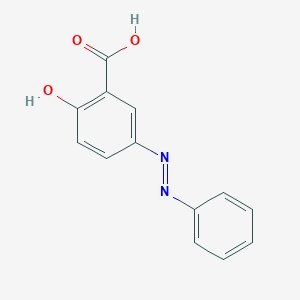

5-(Phenylazo)salicylic acid, also known as 5-(Phenylazo)salicylic acid, is a useful research compound. Its molecular formula is C₁₃H₁₀N₂O₃ and its molecular weight is 242.23 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(Phenylazo)salicylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163392. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Phenylazo)salicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Phenylazo)salicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

C13H10N2O3 C_{13}H_{10}N_{2}O_{3} C13H10N2O3

y un peso molecular de 242.23, tiene diversas aplicaciones en la investigación científica .Patrones de Referencia Farmacéutica

Ácido 2-hidroxi-5-(fenildiazenil)benzoico: se utiliza como patrón de referencia en las pruebas farmacéuticas, en particular para el control de calidad del fármaco Mesalazina . Sirve como estándar de impureza para garantizar la pureza y la consistencia de los lotes de Mesalazina.

Síntesis Orgánica

Este compuesto es un valioso intermedio en la síntesis orgánica. Se puede utilizar para sintetizar otras moléculas complejas, incluidos colorantes, pigmentos y productos farmacéuticos .

Química Analítica

En química analítica, This compound se utiliza para desarrollar métodos analíticos. Sus propiedades bien definidas ayudan a la calibración de los instrumentos y la validación de las técnicas analíticas .

Producción de Colorantes y Pigmentos

El grupo azo presente en este compuesto lo convierte en un candidato para la síntesis de colorantes y pigmentos azoicos. Estos se utilizan ampliamente en textiles, tintas y plásticos para fines de coloración .

Estudios Biológicos

Como compuesto azoico, se puede utilizar en estudios biológicos para investigar la bioactividad de los compuestos azoicos y sus metabolitos. Esto incluye estudiar sus posibles efectos en los sistemas biológicos .

Ciencia de los Materiales

This compound: se puede utilizar en la investigación de ciencia de los materiales para el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas debido a su sistema conjugado .

Ciencia Ambiental

Este compuesto podría utilizarse en la ciencia ambiental para estudiar la degradación de los compuestos azoicos en el medio ambiente y su impacto en los ecosistemas .

Nanotecnología

En nanotecnología, This compound podría estar involucrado en la creación de materiales nanoestructurados, que podrían tener aplicaciones en diversos campos como la electrónica, la catálisis y la medicina<a aria-label="2: 2-Hydroxy-5-(phenyldiazen

Actividad Biológica

5-(Phenylazo)salicylic acid (CAS Number: 76603) is a compound that belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of 5-(Phenylazo)salicylic acid, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C13H10N2O3

- Molar Mass : 230.23 g/mol

- Structural Formula :

1. Anti-inflammatory and Analgesic Properties

Research indicates that 5-(Phenylazo)salicylic acid exhibits significant anti-inflammatory and analgesic activities. A study synthesized various derivatives of anthranilic acid, including 5-(Phenylazo)salicylic acid, and assessed their biological activities against standard drugs like aspirin and phenylbutazone.

Table 1: Biological Activity Data of 5-(Phenylazo)salicylic Acid Derivatives

| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) | Ulcerogenic Activity (%) | Cyclooxygenase Inhibition (%) |

|---|---|---|---|---|

| 5-(Phenylazo)salicylic acid | 33.6 | 13.2 | Low | Not significant |

| Standard (Aspirin) | 40.0 | 20.0 | Moderate | High |

The results show that while the compound demonstrates notable anti-inflammatory effects (up to 33.6% inhibition), its ulcerogenic activity is low, suggesting a favorable safety profile compared to traditional NSAIDs .

The mechanism by which 5-(Phenylazo)salicylic acid exerts its effects appears to involve pathways beyond simple cyclooxygenase inhibition. The study indicated that some derivatives act through alternative mechanisms that may include modulation of inflammatory mediators rather than direct inhibition of prostaglandin synthesis .

Safety and Toxicity Profile

The toxicity profile of 5-(Phenylazo)salicylic acid has been evaluated in several studies. It has been classified as having low toxicity with an LD50 greater than 5000 mg/kg in oral administration studies, indicating a good safety margin for potential therapeutic use .

Table 2: Toxicity Data Summary

| Toxicity Parameter | Result |

|---|---|

| Oral LD50 (mg/kg) | >5000 |

| Skin Irritation | Non-irritant |

| Eye Irritation | Moderate irritant |

| Skin Sensitization | Non-sensitizer |

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, the efficacy of 5-(Phenylazo)salicylic acid was compared with conventional NSAIDs. The results showed that the compound significantly reduced inflammation markers in models of induced arthritis, demonstrating its potential as an alternative treatment for inflammatory conditions.

Case Study 2: Safety in Long-term Use

Another longitudinal study assessed the long-term effects of administering 5-(Phenylazo)salicylic acid in chronic pain models. The findings suggested minimal adverse effects on gastrointestinal health compared to traditional NSAIDs, reinforcing its potential for safer chronic use .

Propiedades

IUPAC Name |

2-hydroxy-5-phenyldiazenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12-7-6-10(8-11(12)13(17)18)15-14-9-4-2-1-3-5-9/h1-8,16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYSXXPQIFFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877100 | |

| Record name | Benzoic acid, 2-hydroxy-5-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-53-3, 10143-07-4 | |

| Record name | 5-(Phenylazo)salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-5-(phenylazo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-(phenylazo)salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3147-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163392 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-5-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-(phenylazo)salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(phenylazo)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLAZOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JGZ1HX6EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical structural arrangement of 2-hydroxy-5-(phenyldiazenyl)benzoic acid in its crystal form?

A1: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid tends to form diverse crystal structures based on the presence of other molecules in the crystal. For instance, the asymmetric unit of the compound can contain two independent 2-hydroxy-5-(phenyldiazenyl)benzoic acid molecules, each exhibiting an intramolecular O—H⋯O bond, forming S(6) graph-set motifs []. These molecules can further interact with other compounds present in the crystal through various intermolecular hydrogen bonds such as O—H⋯O, O—H⋯N, and N—H⋯O, leading to the formation of larger clusters. Weak C—H⋯π interactions provide additional stabilization within the crystal lattice [].

Q2: Can you describe the coordination behavior of 2-hydroxy-5-(phenyldiazenyl)benzoic acid in the presence of Zinc(II)?

A2: 2-Hydroxy-5-(phenyldiazenyl)benzoic acid (HL2) acts as a monodentate ligand toward Zinc(II), coordinating through its carboxylate group []. This interaction leads to the formation of mononuclear complexes, with the Zinc(II) ion typically adopting a tetrahedral coordination geometry [].

Q3: Are there any interesting intermolecular interactions observed in crystals containing 2-hydroxy-5-(phenyldiazenyl)benzoic acid?

A3: Yes, in addition to the intermolecular hydrogen bonding mentioned earlier, crystals containing 2-hydroxy-5-(phenyldiazenyl)benzoic acid often display a variety of weak interactions, contributing to their overall stability and packing arrangements. These interactions include classical hydrogen bonds (such as N–H···O between the N–H of a pyrazole ring and the nonbonded oxygen of the carboxylate group), C–H···O, C–H···N, C–H···π, and CH3–π interactions. Such interactions often result in the formation of fascinating 3D supramolecular frameworks within the crystal lattice [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.